5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide
Description
The compound 5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide belongs to the class of 5-bromo-2-furamide derivatives, characterized by a brominated furan ring linked to an amide group with diverse substituents.
Properties
Molecular Formula |
C16H15BrN2O2 |
|---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
5-bromo-N-[2-(4-methylindol-1-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15BrN2O2/c1-11-3-2-4-13-12(11)7-9-19(13)10-8-18-16(20)14-5-6-15(17)21-14/h2-7,9H,8,10H2,1H3,(H,18,20) |
InChI Key |
NIIFRPOKHNGBCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCNC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The indole ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Alkylation: The brominated indole is then alkylated with 2-(4-methyl-1H-indol-1-yl)ethyl bromide under basic conditions, such as using potassium carbonate in acetonitrile.
Furan Formation: The resulting intermediate is subjected to a cyclization reaction to form the furan ring. This can be achieved using a palladium-catalyzed coupling reaction.
Amidation: Finally, the compound is converted to its furamide form by reacting with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide (inferred structure) with structurally related 5-bromo-2-furamides and other brominated heterocycles from the evidence:
Key Observations:
- Substituent Diversity : The indole-ethyl group in the target compound shares similarities with 2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide (), which has demonstrated antiproliferative effects. However, the furanamide backbone differentiates its electronic properties from purely indole-based analogs.
- The target compound’s indole-ethyl group may similarly modulate QR2 or related enzymes.
Biological Activity
5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide is an organic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H15BrN2O2, with a molecular weight of approximately 347.21 g/mol. The presence of a bromine atom at the fifth position of the indole ring and a furamide group attached to an ethyl chain contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15BrN2O2 |
| Molecular Weight | 347.21 g/mol |
| IUPAC Name | 5-bromo-N-[2-(4-methylindol-1-yl)ethyl]furan-2-carboxamide |
| InChI | InChI=1S/C16H15BrN2O2/c1-... |
| SMILES | CC1=C(C=CN(C2=CC=C1)CCNC(=O)C3=CC=C(O3)Br) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The indole moiety is known to engage with various receptors and enzymes, modulating their activity and influencing cellular pathways related to cancer progression .
Anticancer Properties
Research indicates that compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific kinases .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that this compound exhibited significant growth inhibition, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
These findings suggest that the compound has potential as a lead candidate for further development in anticancer therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the indole ring and furamide group can significantly influence the biological activity of related compounds. For example, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish anticancer efficacy .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which allows for comparative analysis:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 5-Bromoindole | Anticancer | 20.0 |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B Inhibitor | 2590 |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of SAR studies in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
